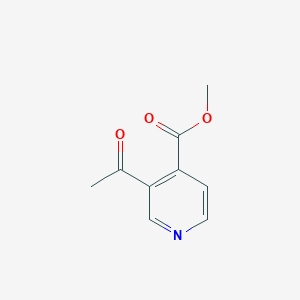
Methyl 3-acetylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetylisonicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of isonicotinic acid and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-acetylisonicotinate can be synthesized through a modified preparation method described by Husson et al. The process involves the reaction of methyl isonicotinate with paraldehyde in the presence of iron(II) sulfate heptahydrate, trifluoroacetic acid, and tert-butyl hydroperoxide. The reaction mixture is heated at 60°C for 18 hours, followed by extraction and purification steps to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures. This includes optimizing reaction conditions, scaling up the quantities of reagents, and employing industrial purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: Methyl 3-acetylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
科学研究应用
Methyl 3-acetylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of methyl 3-acetylisonicotinate involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known that the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence various biochemical and chemical processes .
相似化合物的比较
Methyl isonicotinate: Shares the isonicotinic acid backbone but lacks the acetyl group.
Ethyl 3-acetylisonicotinate: Similar structure with an ethyl ester instead of a methyl ester.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
methyl 3-acetylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-5-10-4-3-7(8)9(12)13-2/h3-5H,1-2H3 |
InChI 键 |
RXFYQTCTGSWZKO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CN=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



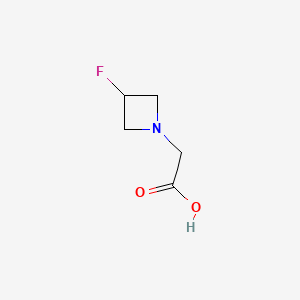
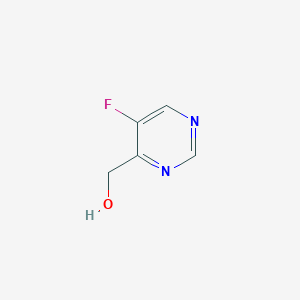
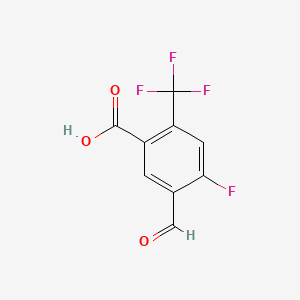
![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)
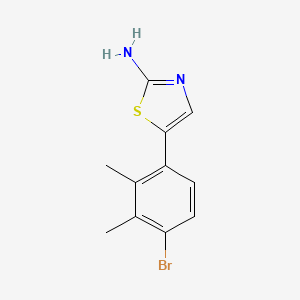
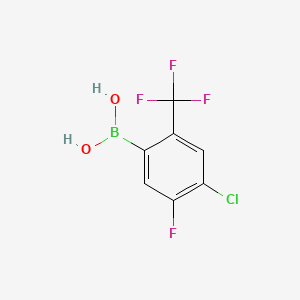



![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


